molecular formula C14H20N2O B5297242 2-(2-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone

2-(2-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B5297242
M. Wt: 232.32 g/mol
InChI Key: SMGPFOUAFXKEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a phenyl group substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of 2-methylphenylacetonitrile with 4-methylpiperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or ruthenium complexes can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-(2-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of central nervous system disorders.

    Industry: Used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-(2-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-(2-Methylphenyl)-1-(4-methylpiperidin-1-yl)ethanone

Uniqueness

2-(2-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern on the piperazine ring and the phenyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-5-3-4-6-13(12)11-14(17)16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGPFOUAFXKEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.